molecular formula C25H20N2O3S2 B8103506 TSHR antagonist S37a

TSHR antagonist S37a

Katalognummer B8103506
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: YGFJFPYQZCZNIH-HSXTZPDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TSHR antagonist S37a is a useful research compound. Its molecular formula is C25H20N2O3S2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality TSHR antagonist S37a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TSHR antagonist S37a including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential for Treating Graves' Orbitopathy

S37a, as a thyrotropin receptor (TSHR) antagonist, shows promise for treating Graves' Orbitopathy (GO). It selectively inhibits the activation of TSHR by thyrotropin and certain monoclonal thyroid-stimulating antibodies, which are particularly relevant in GO patients' sera. Initial studies indicate that S37a is non-toxic and has good oral bioavailability in mice (Marcinkowski et al., 2019).

Insight into TSHR Activation Mechanisms

S37a also provides valuable insights into the activation mechanisms of the TSHR. It binds at the ectodomain/transmembrane domain interface of TSHR, inhibiting both thyrotropin- and positive allosteric modulator-induced activation. This information is crucial for understanding how to effectively target TSHR in various thyroid-related disorders (Marcinkowski et al., 2019).

Development of Low-Molecular-Weight Antagonists

Research into the development of low-molecular-weight (LMW) antagonists for TSHR, which includes S37a, shows therapeutic potential for blocking stimulating antibodies in Graves' hyperthyroidism. This approach serves as a proof of principle for LMW ligands as orally active drugs for Graves' disease (Neumann et al., 2008).

In Vivo Effectiveness

S37a has also been studied for its effectiveness in vivo. It has been shown to lower serum free T4 and thyroid gene expression in mice, indicating its potential as a novel treatment for Graves' disease by selectively inhibiting TSHR (Neumann et al., 2014).

Broader Implications for Thyroid Diseases

The study of TSHR antagonists like S37a is part of a larger effort to develop targeted treatments for various thyroid diseases, including thyroid cancer and thyroid-related osteoporosis. The progress in this field could lead to new clinical trials and treatments (Galofré et al., 2013).

Novel Inhibitory Mechanism

Research has identified a new inhibitory mechanism for S37a at the TSHR ectodomain/transmembrane domain interface. This discovery offers a novel approach for developing highly selective TSHR antagonists, potentially valuable in treating Graves' orbitopathy and other thyroid-related conditions (Krause & Marcinkowski, 2018).

Eigenschaften

IUPAC Name

(1S,2S,9R,10S,11R,12R,16R)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFJFPYQZCZNIH-HSXTZPDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@H]4[C@@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@H]3C7=CC=CC=C7)SC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TSHR antagonist S37a

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TSHR antagonist S37a
Reactant of Route 2
TSHR antagonist S37a
Reactant of Route 3
TSHR antagonist S37a
Reactant of Route 4
TSHR antagonist S37a
Reactant of Route 5
TSHR antagonist S37a
Reactant of Route 6
TSHR antagonist S37a

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.